Cas no 1262053-48-4 (6a-Hydroxy Deflazacort)

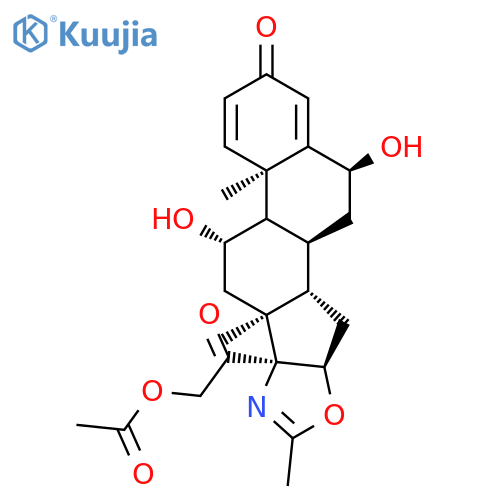

6a-Hydroxy Deflazacort structure

商品名:6a-Hydroxy Deflazacort

6a-Hydroxy Deflazacort 化学的及び物理的性質

名前と識別子

-

- 6α-Hydroxy Deflazacort

- 6β-Hydroxy Deflazacort

- A-Hydroxy Deflan

- A-Hydroxy Deflazacort

- 6 alpha -Hydroxy Deflazacort

- 6a-Hydroxy Deflazacort

- [2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

- 6?-Hydroxy Deflazacort

- DTXSID80652602

- 6-Hydroxy Lantadin

- 6b-Hydroxy Deflazacort

- 6

- 6beta-Hydroxy Deflazacort

- 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate

- 1262053-48-4

-

- インチ: InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1

- InChIKey: UFQYEKPVHOQAHA-BDRTZENUSA-N

- ほほえんだ: CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C

計算された属性

- せいみつぶんしりょう: 457.21000

- どういたいしつりょう: 457.21005233g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 4

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 123Ų

じっけんとくせい

- PSA: 122.49000

- LogP: 0.96960

6a-Hydroxy Deflazacort 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H934300-10mg |

6a-Hydroxy Deflazacort |

1262053-48-4 | 10mg |

$ 3003.00 | 2023-09-07 | ||

| TRC | H934310-2.5mg |

6b-Hydroxy Deflazacort |

1262053-48-4 | 2.5mg |

$ 201.00 | 2023-09-07 | ||

| TRC | H934310-25mg |

6b-Hydroxy Deflazacort |

1262053-48-4 | 25mg |

$ 1610.00 | 2023-09-07 | ||

| TRC | H934300-1mg |

6a-Hydroxy Deflazacort |

1262053-48-4 | 1mg |

$ 379.00 | 2023-09-07 |

6a-Hydroxy Deflazacort 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1262053-48-4 (6a-Hydroxy Deflazacort) 関連製品

- 14484-47-0(Deflazacort)

- 13649-57-5(21-Desacetyl Deflazacort)

- 13649-88-2(21-Deacetoxy Deflazacort)

- 72099-45-7(6b-Hydroxy-21-desacetyl Deflazacort)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量